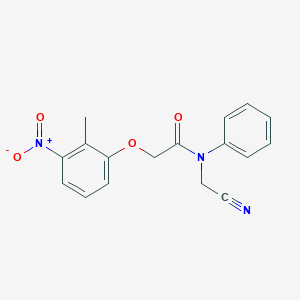
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide, also known as CMNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and provide analgesic effects. However, more research is needed to fully understand its effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide in lab experiments is its potential as a novel anticancer agent. However, one limitation is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide. One area of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide and its potential applications in the treatment of cancer and other diseases. The development of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide derivatives with improved activity and lower toxicity is also an area of interest for future research.
In conclusion, N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its potential, N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide shows promise as a novel anticancer agent and as a potential treatment for other diseases.
Synthesemethoden
The synthesis method of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide involves the reaction between 2-methyl-3-nitrophenol, cyanomethyl acetate, and N-phenylacetamide in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain pure N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer activity, with promising results in inhibiting the growth of cancer cells. N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential use as a pesticide.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-13-15(20(22)23)8-5-9-16(13)24-12-17(21)19(11-10-18)14-6-3-2-4-7-14/h2-9H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEONEFSTBNBQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)N(CC#N)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

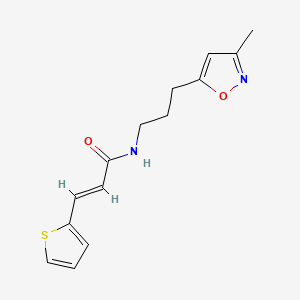
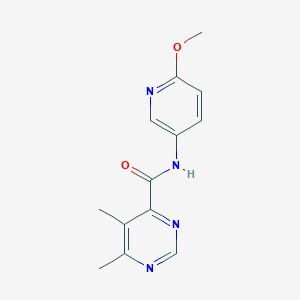


![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)
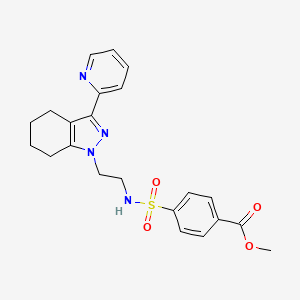

![N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2857005.png)

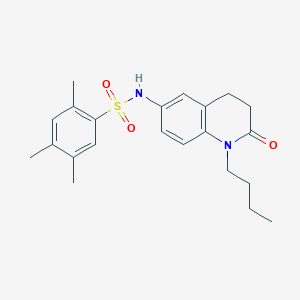
![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)
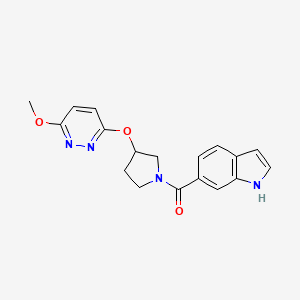
![4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2857014.png)
![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2857016.png)